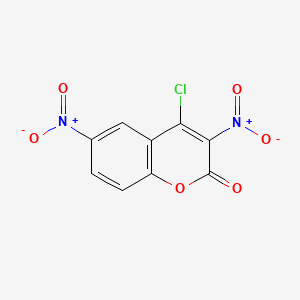

4-Chloro-3,6-dinitrocoumarin

Description

Historical Context and Evolution of Coumarin (B35378) Chemistry

The journey of coumarin chemistry began in 1820 when A. Vogel first isolated coumarin from tonka beans, initially mistaking it for benzoic acid. wikipedia.org Shortly after, in the same year, French chemist Nicholas Jean Baptiste Gaston Guibourt independently isolated the substance and named it "coumarine." wikipedia.org The correct nature of the compound was established in 1835 by A. Guillemette. wikipedia.org A pivotal moment in coumarin chemistry was the first successful synthesis of coumarin in a laboratory by English chemist William Henry Perkin in 1868, a landmark achievement that also established the Perkin reaction. wikipedia.orgbritannica.com

Initially, coumarin was commercially extracted from natural sources like tonka beans. iarc.fr However, the development of synthetic methods, including the Pechmann reaction, the Raschig process, and the Claisen rearrangement, enabled large-scale production from starting materials like phenol (B47542), o-cresol, and salicylaldehyde. iarc.frprimescholars.com These synthetic advancements paved the way for extensive research into coumarin derivatives.

The core structure of coumarin, a benzene (B151609) ring fused to an α-pyrone ring, has proven to be a versatile scaffold for chemical modification. frontiersin.org This has led to the discovery and synthesis of numerous derivatives with a wide array of applications, including pharmaceuticals. For instance, the discovery of dicoumarol, isolated from spoiled sweet clover hay, as an anticoagulant spurred the development of related 4-hydroxycoumarin-based drugs. britannica.com

Significance of Chlorination and Nitration in Coumarin Functionalization

Chlorination and nitration are two fundamental electrophilic substitution reactions that have been extensively used to modify the coumarin nucleus, leading to compounds with altered chemical and physical properties.

Chlorination involves the introduction of one or more chlorine atoms onto the coumarin scaffold. The position of chlorination can significantly influence the reactivity and potential applications of the resulting compound. For example, the reaction of coumarin with chlorine can yield 3-chlorocoumarin. chemcess.com The presence of a chlorine atom, particularly on the aromatic ring, has been noted to enhance the biological activity in some coumarin derivatives. primescholars.com A related compound, 4-Chloro-3-formyl-6-methylcoumarin, is a known chemical intermediate. scbt.com

Nitration is the process of introducing a nitro group (-NO2) onto the coumarin ring. This is typically achieved using nitrating agents like nitric acid in the presence of sulfuric acid. primescholars.com The nitration of coumarin with fuming nitric acid, for instance, yields 6-nitrocoumarin. chemcess.com The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of other functional groups, such as amino groups, through reduction. This makes nitrocoumarins valuable intermediates in the synthesis of more complex molecules. For example, 4-chloro-3-nitrocoumarin (B1585357) has been used as a precursor for synthesizing 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones. rsc.org

The combination of both chlorination and nitration on the same coumarin molecule can lead to compounds with unique characteristics. The strategic placement of both chloro and nitro groups can fine-tune the electronic properties and reactivity of the coumarin system.

Research Landscape of 4-Chloro-3,6-dinitrocoumarin

The specific compound, this compound, appears to be a highly specialized and not widely reported molecule in publicly accessible chemical literature. While research exists on related compounds such as 4-chloro-3-nitrocoumarin and various dinitro-coumarin derivatives, detailed studies focusing solely on this compound are sparse. rsc.orgedrid.ruresearchgate.net

The synthesis of this compound would likely involve a multi-step process, starting with a suitable coumarin precursor. This would necessitate controlled chlorination and nitration reactions. The synthesis of related compounds provides some insight. For instance, the nitration of 7-hydroxy-4-methyl coumarin can yield two different nitro isomers. primescholars.com Similarly, the synthesis of 4-chloro-3-nitrocoumarin is a known process. rsc.org It is plausible that this compound could be synthesized by first preparing a dinitrocoumarin and then introducing the chlorine atom at the 4-position, or by nitrating a 4-chlorocoumarin derivative.

Given the presence of two nitro groups and a chlorine atom, this compound would be expected to be a highly reactive molecule. The electron-withdrawing nature of these substituents would make the coumarin ring susceptible to nucleophilic attack. Research on similar structures, such as N-(3,6-dinitrocoumarin-4-yl)-4-amino-butyric acid methyl ester, suggests potential applications in medicinal chemistry research. researchgate.net

The study of this compound could be of interest for its potential as a reactive intermediate in organic synthesis or as a scaffold for developing new compounds with specific chemical properties. However, without dedicated research publications, its synthesis, properties, and applications remain largely speculative and represent a potential area for future investigation.

Structure

3D Structure

Properties

CAS No. |

93360-60-2 |

|---|---|

Molecular Formula |

C9H3ClN2O6 |

Molecular Weight |

270.58 g/mol |

IUPAC Name |

4-chloro-3,6-dinitrochromen-2-one |

InChI |

InChI=1S/C9H3ClN2O6/c10-7-5-3-4(11(14)15)1-2-6(5)18-9(13)8(7)12(16)17/h1-3H |

InChI Key |

BUYPQKYLXJBCED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C(=O)O2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Strategies for 4 Chloro 3,6 Dinitrocoumarin

Established Synthetic Pathways

Synthesis of a 4-hydroxycoumarin (B602359) intermediate: This is typically achieved through condensation reactions such as the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester. scispace.comscribd.com

Chlorination of the 4-position: The hydroxyl group at the C4 position is converted to a chloro group. This is a crucial step to introduce the chlorine atom as specified in the target molecule.

Dinitration of the coumarin (B35378) nucleus: Two nitro groups are introduced onto the coumarin scaffold at the C3 and C6 positions through electrophilic aromatic substitution. nih.gov

This sequence allows for the controlled introduction of each functional group, building the complexity of the molecule step-by-step.

Precursor Derivatization and Functional Group Introduction

The synthesis of the key intermediate, 4-chlorocoumarin, begins with the formation of 4-hydroxycoumarin. A common method involves the reaction of phenol with malonic acid or its derivatives. scribd.com Once 4-hydroxycoumarin is obtained, the hydroxyl group is substituted with chlorine. This transformation is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov The reaction of 4-hydroxycoumarin with POCl₃, often in a solvent like dimethylformamide (DMF), effectively replaces the hydroxyl group with a chlorine atom to yield the 4-chlorocoumarin precursor. researchgate.netorientjchem.org

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Phenol, Malonic Acid derivative (e.g., Meldrum's acid) | Acid catalyst (e.g., PPA, Eaton's reagent) | 4-Hydroxycoumarin | scribd.com |

| 2 | 4-Hydroxycoumarin | Phosphorus oxychloride (POCl₃), often with DMF | 4-Chlorocoumarin | nih.gov |

The introduction of nitro groups onto the coumarin ring is achieved through electrophilic aromatic substitution. A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard nitrating agent. scispace.comchemmethod.com

The precise placement of the two nitro groups at positions 3 and 6 is a critical aspect of the synthesis, governed by the principles of regioselectivity. The electronic properties of the 4-chlorocoumarin ring direct the incoming electrophiles (nitronium ions) to specific positions.

First Nitration (C6): The benzopyrone ring system's benzene (B151609) portion is activated towards electrophilic substitution. The ether oxygen at position 1 is an ortho-, para-director. Consequently, the first nitration preferentially occurs at the C6 position. scispace.commdpi.com

Second Nitration (C3): The second nitration occurs on the α-pyrone ring. The presence of the chloro group at C4 and the electron-withdrawing nature of the carbonyl group influence the electronic distribution, making the C3 position susceptible to a subsequent electrophilic attack.

Factors such as reaction temperature and the specific nitrating agent can influence the distribution of isomers. For instance, lower temperatures often favor the formation of specific isomers, while higher temperatures can lead to a mixture of products. chemmethod.com The use of milder nitrating agents, such as calcium nitrate (B79036) in acetic acid, has also been explored to achieve chemoselectivity. scribd.com

| Factor | Influence on Substitution Pattern | Reference |

|---|---|---|

| Existing Substituents | Electron-donating groups (e.g., hydroxyl, ether) direct incoming electrophiles to ortho and para positions (C6). Electron-withdrawing groups deactivate the ring but can direct to meta positions. | scispace.commdpi.com |

| Reaction Temperature | Lower temperatures can increase selectivity for the kinetically favored product. Higher temperatures may lead to a mixture of isomers. | chemmethod.com |

| Nitrating Agent | The choice of agent (e.g., mixed acid vs. cerium(IV) ammonium (B1175870) nitrate) can affect which positions on the ring are nitrated. | researchgate.net |

The mechanism for nitration is a classic example of electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com It proceeds in two main stages after the generation of the electrophile.

Generation of the Electrophile: Concentrated sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.com

Electrophilic Attack and Aromaticity Restoration: The π-electron system of the coumarin ring attacks the electrophilic nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. nih.gov In the final step, a weak base (like HSO₄⁻ or water) removes a proton from the carbon atom that was attacked by the nitronium ion. This restores the aromaticity of the ring and yields the nitro-substituted coumarin. masterorganicchemistry.com

| Step | Description | Key Species |

|---|---|---|

| 1 | Generation of the nitronium ion. | HNO₃, H₂SO₄, NO₂⁺ |

| 2 | Nucleophilic attack of the aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation. | Arenium ion (σ-complex) |

| 3 | Deprotonation by a weak base to restore the aromatic system. | Nitro-substituted product |

Nitration Reactions on the Coumarin Nucleus

Optimization of Nitrating Systems and Reaction Conditions

The introduction of nitro groups onto the coumarin ring is a critical step in the synthesis of 4-Chloro-3,6-dinitrocoumarin. The regioselectivity of nitration is highly dependent on the nitrating agent, the solvent, the reaction temperature, and the electronic nature of the substituents already present on the coumarin core.

Typically, the nitration of coumarins is achieved using a mixture of concentrated nitric acid and sulfuric acid. scispace.com The reaction temperature is a crucial factor in determining the position of nitration. For instance, the nitration of 7-hydroxy-4-methylcoumarin at low temperatures (0-5°C) for a shorter duration can favor the formation of the 6-nitro isomer, while prolonged reaction times at slightly elevated temperatures may lead to a higher yield of the 8-nitro isomer. chemmethod.comiscientific.org One study on the nitration of 4,7-dimethylcoumarin (B83668) demonstrated that dinitration is possible, yielding both 3,6-dinitro and 6,8-dinitro isomers, suggesting that with an appropriate substrate and conditions, the introduction of two nitro groups is feasible. chemmethod.com

The synthesis of the target molecule, this compound, would likely commence with the preparation of 4-chloro-3-nitrocoumarin (B1585357). researchgate.netresearchgate.netrsc.org The subsequent nitration of this intermediate would then be directed to the benzene ring. The presence of the electron-withdrawing chloro and nitro groups on the pyrone ring would deactivate the entire molecule towards further electrophilic substitution. However, the 6- and 8-positions on the benzopyrone ring remain the most probable sites for nitration. Achieving selectivity for the 6-position over the 8-position in this second nitration step is a significant challenge and would require careful optimization of the reaction conditions.

Table 1: Optimization of Nitrating Systems for Coumarin Derivatives

| Starting Material | Nitrating Agent/Conditions | Product(s) | Observations | Reference(s) |

| 7-Hydroxy-4-methylcoumarin | Conc. HNO₃, Conc. H₂SO₄, 0-5°C, 1 hour | 6-Nitro-7-hydroxy-4-methylcoumarin and 8-Nitro-7-hydroxy-4-methylcoumarin | Shorter reaction time at low temperature favors the 6-nitro isomer. Separation is often achieved by fractional crystallization. | scispace.comresearchgate.net |

| 4,7-Dimethylcoumarin | Conc. HNO₃, Conc. H₂SO₄, 0-15°C, overnight | 4,7-Dimethyl-6-nitro-2H-chromen-2-one and 4,7-Dimethyl-8-nitro-2H-chromen-2-one | Temperature control is critical for isomer distribution. | chemmethod.comiscientific.org |

| 4,7-Dimethylcoumarin | Double amount of Conc. HNO₃/Conc. H₂SO₄, 0-15°C, overnight | 4,7-Dimethyl-3,6-dinitro-2H-chromen-2-one and 4,7-Dimethyl-6,8-dinitro-2H-chromen-2-one | Demonstrates the feasibility of dinitration on the coumarin scaffold. | chemmethod.comiscientific.org |

| 7-Hydroxy-4-methylcoumarin | Conc. HNO₃, Conc. H₂SO₄, 0°C | 7-Hydroxy-4-methyl-6,8-dinitrocoumarin | Dinitration can occur under controlled conditions. |

Emerging and Advanced Synthetic Methodologies

Recent advancements in synthetic organic chemistry offer promising alternatives to traditional methods for the halogenation and nitration of coumarins. These emerging techniques, including catalytic approaches and non-conventional activation methods, can provide improved yields, higher selectivity, and more environmentally benign reaction conditions.

Non-Conventional Activation Methods (e.g., Microwave Irradiation, Sonochemistry, Photocatalysis)

Non-conventional energy sources are increasingly being employed to accelerate and improve the synthesis of heterocyclic compounds, including coumarins.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. eurekaselect.com The synthesis of halogenated coumarin-azo derivatives has been successfully achieved using microwave-assisted methods, with significantly higher yields and shorter reaction times compared to conventional heating. analis.com.my This technique has also been applied to various condensation reactions for the synthesis of the coumarin core itself, suggesting its potential applicability to the halogenation and nitration steps. researchgate.net

Sonochemistry , the application of ultrasound to chemical reactions, offers another alternative for promoting the synthesis of coumarins. scirp.org Ultrasound-assisted synthesis has been shown to be effective for the preparation of various coumarin derivatives, including nitro and bromo-substituted compounds, often with the advantages of shorter reaction times and milder conditions. researchgate.netjocpr.com The cavitation phenomenon induced by ultrasound can enhance mass transfer and accelerate reaction rates, making it a promising technique for challenging transformations. iau.ir

Photocatalysis , particularly with visible light, is a rapidly developing field in green chemistry. As mentioned earlier, visible-light-induced photocatalysis with CuCl₂ has been used for the regioselective chlorination of coumarins. rsc.org This approach avoids the use of harsh reagents and high temperatures. researchgate.net The application of photocatalysis to the C-H functionalization of coumarins is an active area of research, with potential for the development of novel methods for both halogenation and nitration. nih.govacs.orgnih.govmdpi.com

Table 3: Non-Conventional Activation Methods in Coumarin Synthesis

| Method | Application | Reagents/Conditions | Advantages | Reference(s) |

| Microwave Irradiation | Synthesis of halogenated coumarin-azo derivatives | Microwave reactor | Higher yields (74-94%), significantly shorter reaction times (6-17 mins vs. 6-18 h). | analis.com.my |

| Microwave Irradiation | Synthesis of coumarin-heterocycles | Various catalysts and solvent-free conditions | Green chemistry approach, improved synthetic efficiency. | |

| Sonochemistry | Synthesis of nitro and bromo coumarin derivatives | Ultrasound irradiation | Shorter reaction times, mild conditions, high yields. | jocpr.com |

| Sonochemistry | Synthesis of 3-aryl coumarin derivatives | Ultrasound, THF, K₂CO₃ | Faster reactions and better yields compared to conventional methods. | scirp.org |

| Photocatalysis (Visible Light) | Regioselective 3-chlorination of coumarins | CuCl₂ | Mild conditions, high regioselectivity, use of an earth-abundant metal. | rsc.org |

| Photocatalysis (Visible Light) | C-H acylation of coumarins | α-Keto acids, 3-nitrocoumarin | Green and novel strategy for C-4 functionalization. | nih.gov |

Reactivity and Chemical Transformations of 4 Chloro 3,6 Dinitrocoumarin

Nucleophilic Aromatic Substitution Pathways at Position 4

The chlorine atom at the 4-position of the coumarin (B35378) ring is rendered highly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of the adjacent nitro group at position 3 and the additional nitro group at position 6. doi.orgwikipedia.org This electronic activation facilitates a variety of nucleophilic aromatic substitution (SNAAr) reactions.

Amination and Amidation Reactions

The reaction of 4-Chloro-3,6-dinitrocoumarin with various amines and amino acids proceeds readily, highlighting its utility as a derivatizing agent. doi.org This reactivity allows for the synthesis of a diverse range of 4-amino-substituted coumarin derivatives. For instance, condensation with arylamines and sulfonamides in the presence of a base like triethylamine (B128534) in a suitable solvent such as ethyl acetate (B1210297) yields the corresponding 4-aminosubstituted 3-nitrocoumarins. researchgate.net These reactions are generally efficient and provide a straightforward route to novel coumarin-based structures. researchgate.netresearchgate.net

The amidation of carboxylic acids can also be achieved using related systems, often involving the in-situ generation of activating agents. nih.govlookchemmall.combeilstein-journals.orgorganic-chemistry.org While not directly demonstrated with this compound, the principles of activating a carboxyl group to react with an amine are well-established and could potentially be applied.

Table 1: Examples of Amination Reactions with 4-Chloro-3-nitrocoumarin (B1585357) Derivatives

| Nucleophile | Reagent | Product | Reference |

|---|---|---|---|

| Arylamines | 4-Chloro-3-nitrocoumarin, Triethylamine, Ethyl Acetate | 4-Arylamino-3-nitrocoumarins | researchgate.net |

| Sulfonamides | 4-Chloro-3-nitrocoumarin, Triethylamine, Ethyl Acetate | 4-Sulfonamido-3-nitrocoumarins | researchgate.net |

| Amines and Amino Acids | This compound | 4-Amino/Amido-3,6-dinitrocoumarins | doi.org |

Coupling Reactions and Heterocycle Annulation (e.g., Pyrrolocoumarin Formation)

The reactivity of the 4-chloro group extends to more complex transformations, including coupling reactions and the construction of fused heterocyclic systems. A notable example is the synthesis of pyrrolocoumarins. While specific examples starting directly from this compound are not prevalent in the provided literature, the analogous 4-chloro-3-nitrocoumarin serves as a valuable precursor for such transformations. rsc.org For instance, the base-mediated reductive coupling of 4-chloro-3-nitrocoumarin with α-bromoacetophenone, followed by reductive intramolecular cyclization, affords 2-aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones. rsc.org This strategy highlights the potential for the 4-chloro substituent to be a key reactive handle in domino or cascade reactions leading to complex heterocyclic architectures. rsc.org The development of fused pyrrolocoumarins is of significant interest due to their diverse biological activities. nih.gov

Reactions with Diverse Nucleophiles

The electrophilic nature of the C-4 position in this compound allows for reactions with a wide array of nucleophiles beyond amines. The reactivity with different nucleophiles can sometimes be selective. For example, studies on related halogenated pyrimidines have shown that the substitution of halogens can be influenced by the nature of the nucleophile and the reaction conditions. frontiersin.orgresearchgate.net In the context of coumarins, reactions with oxygen and sulfur nucleophiles are also important. For example, 4-chloroquinolin-2(1H)-one, a related heterocyclic system, readily reacts with thiourea (B124793) to form the corresponding 4-sulfanyl derivative, which can then be further alkylated. mdpi.com The reaction with various nucleophiles provides a powerful tool for the diversification of the coumarin scaffold. researchgate.net

Transformations Involving Nitro Functional Groups

The nitro groups in this compound are not merely activating groups for nucleophilic substitution; they are also functional groups that can undergo their own characteristic reactions. nih.govmdpi.com The reactivity of nitroarenes is a cornerstone of modern organic synthesis, offering pathways to a multitude of other functionalities. wikipedia.orgucf.edu

Reductive Transformations of Nitro Moieties

The reduction of aromatic nitro groups is a fundamental transformation in organic chemistry, providing access to anilines, which are versatile synthetic intermediates. wikipedia.org A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel), metal-acid systems (e.g., iron in acetic acid or tin(II) chloride), and other reagents like sodium hydrosulfite. wikipedia.orgscispace.com The selective reduction of one nitro group in a dinitro compound can sometimes be achieved by careful choice of reagents and reaction conditions. For instance, in the synthesis of 3,4-diaminocoumarins, the electrochemical reduction of a 3-nitro-4-aminocoumarin precursor has been utilized. researchgate.net The reduction of a nitro group can also be a key step in a tandem reaction sequence, as seen in the formation of pyrrolocoumarins where the reduction of the nitro group precedes the final cyclization step. rsc.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Product | Reference |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Amine | wikipedia.org |

| Iron in Acidic Media | Amine | wikipedia.org |

| Tin(II) Chloride | Amine | wikipedia.org |

| Sodium Hydrosulfite | Amine | wikipedia.org |

| Zinc in Aqueous Ammonium (B1175870) Chloride | Hydroxylamine | wikipedia.org |

Nitro Group Directed Reactivity and Cyclization Phenomena

The nitro group can actively participate in and direct the course of chemical reactions. rsc.org Its strong electron-withdrawing nature can influence the regioselectivity of reactions on the aromatic ring and can also be involved in cyclization processes. ucf.edu For example, in the synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones from 4-chloro-3-nitrocoumarin, the nitro group plays a crucial role in directing the reductive coupling and subsequent intramolecular cyclization. rsc.org In some cases, the nitro group itself can be displaced in nucleophilic aromatic substitution reactions, although this is less common than displacement of the halogen at the 4-position. nih.gov The versatile reactivity of the nitro group makes it a powerful tool in the synthesis of complex molecules. mdpi.com

Intramolecular Cyclization and Spiro Compound Formation (e.g., Anionic Spirocyclization)

The electron-deficient nature of the this compound ring system, enhanced by the presence of two nitro groups, makes it susceptible to nucleophilic attack. This reactivity is harnessed in the formation of complex polycyclic structures. A key example of this is the anionic spirocyclization reaction.

Research has demonstrated that this compound reacts with bifunctional nucleophiles, such as catechol, to undergo an intramolecular cyclization process. This reaction proceeds via an initial nucleophilic substitution at the C4 position, where the chlorine atom is displaced by one of the hydroxyl groups of catechol. The resulting intermediate then undergoes a subsequent intramolecular cyclization, facilitated by a base, where the second hydroxyl group attacks the electron-deficient coumarin ring. This cascade of reactions leads to the formation of a stable spiro compound, specifically 3',6'-dinitrospiro[benzo[d] labinsights.nlepfl.chdioxole-2,4'-chroman]-2',3'-diene. The formation of this spirocyclic system highlights the compound's capacity to serve as a building block for structurally complex molecules.

Applications in Chemical Derivatization

The high reactivity of the chlorine atom at the C4 position makes this compound a valuable reagent for chemical derivatization, a process that modifies a chemical compound to produce a new compound with properties that are better suited for analysis.

Utility as a Derivatizing Agent for Organic Molecules (e.g., Amines, Amino Acids)

This compound has been identified as a useful derivatizing agent, particularly for the analysis of amines and amino acids using thin-layer chromatography (TLC). The principle of this application lies in the facile and quantitative reaction between the chlorine atom of the coumarin and the nucleophilic amino group of these organic molecules.

This reaction results in the formation of a new, more easily detectable derivative. The original amines and amino acids may lack significant UV absorbance or color, making them difficult to visualize on a TLC plate. By reacting them with this compound, a chromophore (the dinitrated coumarin moiety) is attached to the target molecule. This allows for the visualization of the resulting derivatives as distinct spots on the chromatogram, facilitating their identification and quantification. The process is advantageous because the reaction is typically rapid and produces stable derivatives, which are crucial requirements for reliable analytical methods. The use of such derivatizing agents plays a critical role in TLC analysis by enhancing the detection and differentiation of compounds. labinsights.nl

Below is a table summarizing the utility of this compound as a derivatizing agent.

| Analyte Class | Reaction Principle | Analytical Technique | Benefit |

| Primary and Secondary Amines | Nucleophilic substitution of the C4-chloro group by the amino group. | Thin-Layer Chromatography (TLC) | Introduces a chromophore for easy visualization of colorless analytes. |

| Amino Acids | Reaction with the amino group to form a colored/UV-active derivative. | Thin-Layer Chromatography (TLC) | Enables sensitive detection and identification of amino acids on the TLC plate. |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

Understanding the precise steps through which 4-Chloro-3,6-dinitrocoumarin undergoes chemical transformations is crucial for predicting its reactivity and designing new synthetic pathways.

Spectroscopic Probes for Reaction Intermediates and Pathways

Spectroscopic techniques are vital tools for detecting and characterizing transient species that form during a chemical reaction. For a molecule like this compound, techniques such as UV-Vis, NMR, and IR spectroscopy could be employed to monitor reactions in real-time. For instance, in nucleophilic substitution reactions at the C4 position, changes in the electronic environment of the coumarin (B35378) ring system would likely lead to shifts in the UV-Vis absorption spectrum, allowing for the tracking of the reaction progress. The formation of reaction intermediates might be observable through the appearance and disappearance of specific signals in the ¹H or ¹³C NMR spectra, providing structural information about these short-lived species. google.com

Kinetic Analyses of Transformation Processes

Kinetic analysis provides quantitative data on the rates of chemical reactions, offering insights into the reaction mechanism. By systematically varying parameters such as reactant concentrations, temperature, and solvent, the rate law for a given transformation of this compound can be determined. This information helps to establish the molecularity of the rate-determining step and supports or refutes proposed mechanistic pathways. For example, kinetic studies on the substitution of the chloro group would reveal whether the reaction proceeds through a unimolecular (SN1) or bimolecular (SN2-like) mechanism at an aromatic carbon, which is often more complex than in aliphatic systems.

Theoretical Chemistry Approaches

Computational chemistry provides a powerful lens for examining the properties and reactivity of molecules at an atomic level, complementing experimental findings.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical methods, such as Density Functional Theory (DFT), are widely used to model the electronic structure of molecules. For this compound, DFT calculations could predict its three-dimensional geometry, molecular orbital energies (HOMO and LUMO), and electrostatic potential map. These calculations help in identifying the most reactive sites of the molecule. For instance, the electron-withdrawing nature of the two nitro groups and the chlorine atom significantly influences the electron distribution in the coumarin ring, making the C4 position highly susceptible to nucleophilic attack. Theoretical calculations on related dinitrocoumarin derivatives have been performed to compare with experimental X-ray diffraction data, showing good correlation. researchgate.netcienciavitae.pt

Table 1: Predicted Data from Hypothetical Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -3.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the electronic excitability and chemical reactivity of the molecule. |

| Dipole Moment | 4.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Note: The data in this table is illustrative and based on typical values for similar compounds. Specific experimental or computational data for this compound is not available in the cited literature. |

Molecular Dynamics and Conformation Analysis

While the coumarin ring system is largely planar and rigid, substituents can have preferred orientations that affect reactivity. Molecular dynamics (MD) simulations could be used to study the conformational preferences of the nitro groups relative to the coumarin plane. Although likely to be minor for this specific compound, in more flexible systems, MD simulations provide insight into the dynamic behavior of molecules in solution, including their interactions with solvent molecules and their accessible conformations. Such studies are common for understanding biomolecular interactions but are less frequently published for small synthetic intermediates like this compound.

Structural Characterization and Spectroscopic Analysis

Application of Advanced Spectroscopic Techniques

Spectroscopic methods have been instrumental in characterizing 4-Chloro-3,6-dinitrocoumarin, providing insights into its electronic, vibrational, and nuclear environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)

Vibrational Spectroscopy (Infrared)

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound. Although specific IR data for this exact compound is limited in the search results, studies on similar molecules highlight the utility of this technique. For example, the IR spectra of 4-chloro- and 5-chloro-7-azaindole-3-carbaldehydes were analyzed to understand their molecular structures. mdpi.com The characteristic stretching vibration of the carbonyl (C=O) group in coumarin (B35378) systems is a notable feature in IR spectra. mdpi.com Research on 4-chloro-3-methylphenol (B1668792) also demonstrates the use of FT-IR spectroscopy in analyzing vibrational modes. researchgate.net

Electronic Absorption (UV-Vis) and Emission Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. While direct UV-Vis data for this compound is not available, related studies provide context. For instance, the UV-Vis absorption spectra of various coumarin derivatives have been recorded to investigate their optical properties. researchgate.net Theoretical studies on related compounds, such as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, have been used to predict electronic transitions that correlate with experimental UV-Vis data. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. While the direct mass spectrum for this compound is not provided, data for analogous compounds are available. For example, the mass spectrum of 4-chloro-3-nitrobenzoic acid shows a molecular ion peak that confirms its molecular weight, along with various fragment ions. chemicalbook.com Similarly, gas chromatography/mass spectrometry (GC-MS) methods are used for the analysis of related chloro-nitro aromatic compounds. nih.gov

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would provide accurate bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for the title compound is not found in the search results, the structures of related compounds, such as derivatives of 4-chloro-3,5-dinitropyrazole, have been confirmed by single crystal X-ray diffraction. rsc.org This technique was also used to analyze the crystal structure of 5-chloro-7-azaindole-3-carbaldehyde, revealing details about its crystal lattice and hydrogen bonding. mdpi.com

Complementary Analytical Techniques

A range of other analytical methods are essential for a comprehensive characterization of this compound.

| Analytical Technique | Purpose | Findings on Related Compounds |

| Elemental Analysis | Confirms the elemental composition (C, H, N, Cl) of the compound. | Used to characterize derivatives of 4-chloro-3,5-dinitropyrazole. rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used for separation. | Methods have been developed for the analysis of related compounds like 4-chloro-3,5-dinitrobenzamide (B1360127) and 4-chloro-3,5-dinitrobenzenesulphonic acid. sielc.comsielc.com |

| Differential Scanning Calorimetry (DSC) | Investigates the thermal properties, such as melting point and decomposition temperature. | Employed in the study of 3,5-dinitropyrazole derivatives to determine their thermal behavior. rsc.org |

Future Research Directions and Perspectives

Innovation in Synthetic Methodologies for Multi-Substituted Coumarins

The classical synthesis of coumarin (B35378) derivatives often relies on established name reactions such as the Pechmann, Perkin, Knoevenagel, and Wittig reactions. researchgate.net The synthesis of 4-Chloro-3,6-dinitrocoumarin itself is achieved through methods like the nitration and subsequent chlorination of a coumarin precursor. researchgate.netgoogle.comedrid.ru However, these traditional approaches can sometimes be limited by harsh reaction conditions, moderate yields, and restricted substrate scope. bohrium.com The future of synthesizing complex coumarins lies in the adoption of innovative and green methodologies that offer greater efficiency, control, and environmental compatibility.

Future research should focus on applying modern synthetic techniques to the synthesis of this compound and other multi-substituted analogues. Methodologies such as microwave-assisted organic synthesis (MAOS) and ultrasound irradiation have demonstrated the ability to dramatically reduce reaction times and improve yields in coumarin synthesis. nih.govarabjchem.org One-pot, multi-component reactions (MCRs) represent another promising avenue, allowing for the construction of complex molecular scaffolds from simple precursors in a single step, thereby enhancing atom economy and reducing waste. nih.gov Furthermore, the exploration of novel catalytic systems, including ionic liquids, solid-supported acid catalysts, and metal nanoparticles, could lead to milder and more selective synthetic routes. researchgate.net

| Methodology | Typical Conditions | Advantages | Potential for this compound Synthesis |

|---|---|---|---|

| Traditional Methods (e.g., Pechmann, Perkin) | High temperatures, strong acid/base catalysts, long reaction times. researchgate.netbohrium.com | Well-established and understood reaction mechanisms. | Forms the basis of current synthesis but can be inefficient for highly substituted products. |

| Microwave-Assisted Synthesis (MAOS) | Microwave irradiation, often solvent-free or with minimal solvent. arabjchem.org | Rapid heating, significantly reduced reaction times, often higher yields. arabjchem.org | Could accelerate the nitration and chlorination steps, potentially improving overall yield. |

| Ultrasound Irradiation | Sonication, often at ambient temperature, solvent-free or in green solvents. nih.gov | Enhanced reaction rates through acoustic cavitation, energy efficiency. nih.gov | A green alternative that could facilitate reactions with heat-sensitive intermediates. |

| Multi-Component Reactions (MCRs) | One-pot reaction of three or more starting materials. nih.gov | High atom economy, operational simplicity, rapid generation of molecular diversity. | Development of an MCR could provide a novel, convergent route to the dinitrocoumarin core. |

| Novel Catalysis (e.g., Ionic Liquids, Nanoparticles) | Mild conditions, recyclable catalysts. researchgate.net | High efficiency, selectivity, and potential for reuse, aligning with green chemistry principles. | Could offer a more controlled and selective introduction of nitro groups and the chloro substituent. |

Discovery of Novel Reactivity and Transformation Pathways

The reactivity of this compound is dominated by the electrophilic nature of its coumarin core, which is significantly enhanced by the presence of three powerful electron-withdrawing groups. The chlorine atom at the C4 position is particularly activated towards nucleophilic aromatic substitution (SNAr). Research on the closely related 4-chloro-3-nitrocoumarin (B1585357) has shown that it readily reacts with a variety of nucleophiles, including amines and amino acids, to yield 4-substituted derivatives. researchgate.netnih.govanubih.ba It is expected that this compound would exhibit even greater reactivity at this position.

Future investigations should aim to systematically explore the reaction of this compound with a diverse array of nucleophiles to generate novel libraries of coumarin derivatives. Beyond simple SNAr reactions, there is a significant opportunity to explore its utility in modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions could enable the introduction of a wide range of carbon- and heteroatom-based substituents at the C4 position, providing access to complex molecular architectures that are otherwise difficult to synthesize. Another area for exploration is the reactivity of the nitro groups themselves, which can be reduced to amino groups, providing a handle for further functionalization and the synthesis of fused heterocyclic systems like pyrrolocoumarins. researchgate.netrsc.org

| Reaction Type | Potential Reagents | Anticipated Product Class | Significance |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Alcohols, thiols, secondary amines, azides. researchgate.netmdpi.com | 4-Alkoxy/Thio/Amino/Azido-3,6-dinitrocoumarins. | Expands the library of derivatives for biological screening and material science. |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base. researchgate.net | 4-Aryl-3,6-dinitrocoumarins. | Creates biaryl lactone structures, a privileged scaffold in medicinal chemistry. sigmaaldrich.com |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts. | 4-Alkynyl-3,6-dinitrocoumarins. | Introduces linear, rigid substituents for applications in molecular electronics and probes. |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst. | 4-Amino-3,6-dinitrocoumarins. | A versatile and controlled method for C-N bond formation with a broad substrate scope. |

| Nitro Group Reduction | Reducing agents (e.g., SnCl2, Fe/AcOH, NaBH4). rsc.org | 3,6-Diamino-4-chlorocoumarin or related reduced species. | Provides precursors for fused heterocyclic systems and further derivatization. researchgate.net |

Advanced Computational Modeling and Rational Design

Computational chemistry provides powerful tools for understanding molecular structure, predicting reactivity, and guiding experimental design. For a molecule like this compound, quantum chemical calculations can offer profound insights into its electronic properties. Methods like Density Functional Theory (DFT) can be used to model the ground state geometry, calculate molecular orbital energies (HOMO-LUMO gap), and map the electrostatic potential surface. researchgate.net Such studies can quantify the influence of the nitro and chloro substituents on the electron distribution and reactivity of the coumarin ring system.

Future research should leverage advanced computational modeling to rationally design new experiments. For example, calculating the transition state energies for various SNAr reactions could predict which nucleophiles will react most readily and under what conditions. researchgate.net This predictive power can save significant experimental time and resources. Furthermore, computational modeling can be used to predict spectroscopic properties (NMR, IR, UV-Vis), aiding in the characterization of new compounds. researchgate.net In the context of drug design, molecular docking studies could be performed to predict the binding affinity of this compound derivatives with specific biological targets, thereby identifying promising candidates for synthesis and biological evaluation. mdpi.com

Potential for Integration with Supramolecular Assembly and Advanced Materials

The unique electronic characteristics of this compound make it an intriguing building block for supramolecular chemistry and materials science. The electron-deficient π-system, a result of the strongly withdrawing nitro groups, suggests that it could function as an excellent electron acceptor. This opens up possibilities for forming charge-transfer complexes with electron-rich aromatic molecules, potentially leading to new organic materials with interesting optical or electronic properties.

A key area for future investigation is the exploration of co-crystallization of this compound with various co-formers to create new supramolecular assemblies held together by non-covalent interactions like halogen bonding (involving the chlorine atom) and π-π stacking. The development of such assemblies could lead to materials with tunable properties. Moreover, the coumarin scaffold itself is known to be a component of photochromic dyes and fluorescent probes. researchgate.netresearchgate.net The introduction of the dinitro and chloro functionalities could be used to modulate these photophysical properties. Research into incorporating this molecule into polymer backbones or as a pendant group could yield novel functional polymers for applications in sensors, organic electronics, or specialized coatings. The use of related heterocyclic systems in creating materials for organic photovoltaics also suggests a potential, albeit unexplored, trajectory for this compound. mdpi.com

Q & A

Q. Q1: What are the common synthetic routes for preparing 4-Chloro-3,6-dinitrocoumarin?

A: The synthesis typically involves sequential nitration and chlorination of coumarin derivatives. For example, analogous nitro-substituted chlorinated aromatic compounds (e.g., 1-chloro-2,6-dinitrobenzene) are synthesized via sulfonation of chlorobenzene followed by nitration and hydrolysis . For coumarin derivatives, regioselective nitration at positions 3 and 6, followed by chlorination at position 4, requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ for nitration and Cl₂/FeCl₃ for chlorination). Reaction intermediates should be characterized using LC/MS or NMR to confirm structural integrity .

Q. Q2: How can researchers confirm the purity and identity of this compound?

A: Standard analytical methods include:

Q. Q3: What are the key physicochemical properties of this compound?

A: Key properties include:

- pKa : Predicted using computational models like the Hammett equation. For structurally similar compounds (e.g., 4-chloro-3,5-dimethylphenol), experimental pKa values align closely with predictions (e.g., 9.71 vs. 9.70 predicted) .

- Solubility : Typically low in water; DMSO or DMF is recommended for dissolution.

- Stability : Sensitive to light and moisture; store in amber vials at -20°C under inert gas.

Advanced Research Questions

Q. Q4: How can regioselectivity challenges during nitration of coumarin derivatives be addressed?

A: Regioselectivity is influenced by substituent directing effects. For example:

- Pre-functionalization with electron-withdrawing groups (e.g., -Cl) directs nitration to meta/para positions.

- Use of mixed acid systems (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) minimizes over-nitration.

- Computational modeling (e.g., DFT) can predict reactive sites, reducing trial-and-error synthesis .

Q. Q5: What strategies resolve contradictions in reported spectral data for nitro-chlorinated coumarins?

A: Discrepancies in NMR or LC/MS data often arise from:

- Isomeric impurities : Use preparative HPLC to isolate isomers and assign peaks conclusively.

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.

- Dynamic processes : Variable-temperature NMR can reveal conformational equilibria (e.g., rotational barriers in nitro groups) .

Q. Q6: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

A: Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to identify electrophilic centers. For example:

Q. Q7: What are the degradation pathways of this compound under physiological conditions?

A: Stability studies in buffered solutions (pH 7.4) reveal:

- Hydrolysis : The chloro group may hydrolyze to form hydroxyl derivatives, accelerated by aqueous bases.

- Photodegradation : UV exposure cleaves nitro groups, generating reactive intermediates (e.g., nitroxyl radicals).

- Analytical monitoring : Use LC-MS/MS to track degradation products and establish shelf-life recommendations .

Q. Q8: How can researchers optimize the synthesis of coumarin derivatives for bioactivity studies?

A: To enhance bioactivity (e.g., antimicrobial or anticancer properties):

- Derivatization : Introduce sulfonic acid groups (via sulfonation) to improve water solubility .

- Hybridization : Combine with pharmacophores like indole or pyridine (e.g., 3-formylcoumarin derivatives) .

- Structure-Activity Relationships (SAR) : Use combinatorial libraries to test substituent effects on potency .

Methodological Considerations

Q. Q9: What experimental controls are critical when handling nitroaromatic compounds like this compound?

A:

- Explosivity risk : Avoid high temperatures (>150°C) and ensure small reaction scales.

- Toxicity mitigation : Use fume hoods for nitration/chlorination steps; monitor for NO₂ gas release.

- Isolation of intermediates : Purify via column chromatography to remove hazardous byproducts (e.g., polynitro compounds) .

Q. Q10: How can researchers address low yields in multi-step syntheses of this compound?

A:

- Optimize reaction order : Nitrate before chlorinating to prevent deactivation of the aromatic ring.

- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for chlorination efficiency.

- Quenching protocols : Rapidly neutralize reaction mixtures to prevent over-reaction or decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.